molecular formula C10H15NO2 B11809902 Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11809902
M. Wt: 181.23 g/mol
InChI Key: IGLJGPHDNVDNHV-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 3-pyrrole carboxylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the ethyl substituent at the 1-position.

    Methyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate: Has a methyl group instead of an ethyl group at the ester position.

    1-Ethyl-4-methyl-1H-pyrrole-3-carboxylic acid: The ester group is replaced by a carboxylic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .

Biological Activity

Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is a pyrrole derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the pyrrole ring. The synthesis typically involves multi-step reactions, including cyclization and esterification, which are crucial for obtaining the desired compound with high purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. A study evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antibacterial activity, with notable zones of inhibition observed against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Escherichia coli, Salmonella typhi
  • Fungi : Candida albicans

The following table summarizes the antimicrobial activity:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus cereus12
Escherichia coli10
Salmonella typhi14
Candida albicans13

This data suggests that this compound exhibits promising antimicrobial properties that could be explored further for therapeutic applications .

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor potential. Research indicates that pyrrole derivatives can inhibit various cancer cell lines. For instance, studies have reported the following IC50 values for related compounds:

Cancer Cell LineIC50 (μM)
A549 (Lung cancer)0.32
KB (Oral cancer)0.67
K111 (Melanoma)1.19
NCI-H460 (Lung cancer)1.22

These findings suggest that modifications in the pyrrole structure can enhance antitumor activity, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. Pyrrole derivatives have been shown to inhibit protein kinases and other enzymes critical for cell division and survival, contributing to their antitumor and antimicrobial effects .

Case Studies

Several case studies have documented the therapeutic potential of pyrrole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that this compound displayed superior antibacterial activity compared to standard antibiotics like tetracycline.
  • Anticancer Properties : In vitro studies on lung cancer cell lines showed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 1-ethyl-4-methylpyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-4-11-6-8(3)9(7-11)10(12)13-5-2/h6-7H,4-5H2,1-3H3

InChI Key

IGLJGPHDNVDNHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=C1)C(=O)OCC)C

Origin of Product

United States

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